
2,5-Dimethylbenzyl alcohol
Overview
Description
2,5-Dimethylbenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a benzene ring substituted with two methyl groups and a hydroxymethyl group at the 2 and 5 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzyl alcohol can be synthesized through several methods:
Reduction of 2,5-Dimethylbenzaldehyde: One common method involves the reduction of 2,5-dimethylbenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Grignard Reaction: Another method involves the reaction of 2,5-dimethylbenzyl chloride with magnesium to form a Grignard reagent, which is then reacted with formaldehyde to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,5-dimethylbenzaldehyde. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 2,5-Dimethylbenzaldehyde.
Reduction: 2,5-Dimethylbenzylamine.
Substitution: 2,5-Dimethylbenzyl chloride.
Scientific Research Applications
Scientific Research Applications
- Determination of Organolithium Reagents 2,5-Dimethylbenzyl alcohol can be used as a self-indicating standard for determining organolithium reagents .
- Synthesis of Daunornycinone 2,5-Dimethoxybenzyl alcohol, a compound similar in structure to this compound, has been used in the synthesis of daunornycinone .
- Preparation of Pillar[n]arenes 2,5-Dimethoxybenzyl alcohol has been used in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst .
- Component in Chemical Synthesis Benzyl alcohol derivatives, including dimethylbenzyl compounds, are employed as building blocks in synthesizing more complex molecules . For example, 3-(3,5-dimethylbenzyl)uracil derivatives have been created and studied for their antiviral properties .
- Study of Enzyme Activity Benzyl alcohol dehydrogenase genes have been cloned and characterized to study the enzyme for the catabolism of 4-nitrobenzyl alcohol .
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzyl alcohol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: this compound can interfere with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
2,5-Dimethylphenol: Similar in structure but with a hydroxyl group directly attached to the benzene ring instead of a hydroxymethyl group.
2,5-Dimethoxybenzyl alcohol: Contains methoxy groups instead of methyl groups on the benzene ring.
Benzyl alcohol: Lacks the methyl substitutions on the benzene ring.
Uniqueness: 2,5-Dimethylbenzyl alcohol is unique due to the presence of both methyl and hydroxymethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
2,5-Dimethylbenzyl alcohol (C₉H₁₂O) is a benzyl alcohol derivative with potential applications in various fields, including pharmaceuticals, cosmetics, and food preservation. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Solubility : Soluble in alcohol and water, with an estimated solubility of 17.81 g/L at 25 °C .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to enhance the efficacy of other antimicrobial agents when used in combination. The following table summarizes key findings regarding its antimicrobial activity:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory effect observed | |
Staphylococcus aureus | Synergistic effects with QACs | |
Aspergillus niger | Effective at low concentrations |
The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes. This leads to increased permeability and ultimately cell lysis. The compound's hydrophobic nature allows it to interact effectively with lipid bilayers, enhancing its biocidal activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Synergistic Effects with Antimicrobials : A study demonstrated that combining this compound with quaternary ammonium compounds (QACs) resulted in a significant increase in antimicrobial efficacy against Staphylococcus aureus, suggesting a potential for use in disinfectants and preservatives .
- Preservation of Perishable Products : Another investigation highlighted the use of this compound as an effective preservative in cosmetic formulations and food products. The compound was found to significantly extend shelf life by inhibiting mold growth, particularly against Aspergillus niger .
- Environmental Impact Assessment : A review of various benzyl alcohol derivatives, including this compound, indicated that while these compounds possess beneficial antimicrobial properties, they also require careful consideration regarding their ecological impact, particularly concerning aquatic toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dimethylbenzyl alcohol, and how can reaction conditions be optimized for purity?
- Methodological Answer : this compound can be synthesized via reduction of the corresponding aldehyde (2,5-dimethylbenzaldehyde) using sodium borohydride (NaBH₄) in a solvent like methanol or ethanol. Optimization includes controlling temperature (25–30°C), inert atmosphere (e.g., nitrogen), and stoichiometric ratios. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. This method is analogous to the synthesis of 3,5-dihydroxybenzyl alcohol using NaBH₄ and boron trifluoride catalysis .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Focus on the benzylic -CH₂OH proton (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 6.7–7.2 ppm, split due to substituents).
- ¹³C NMR : Identify the benzylic carbon (δ 60–65 ppm) and aromatic carbons (δ 125–140 ppm).
- IR : Confirm hydroxyl (-OH) stretch (~3200–3400 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
- HRMS : Validate molecular ion [M+H]⁺ or [M-H]⁻ with mass accuracy <5 ppm. Reference protocols for 3-hydroxybenzyl alcohol in NMR and HRMS analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,5-dimethyl substituents influence hydrogen-bonding interactions in crystal structures of derivatives?
- Methodological Answer : X-ray crystallography (e.g., SHELX refinement) reveals that methyl groups at positions 2 and 5 create steric hindrance, reducing intermolecular hydrogen bonding compared to unsubstituted benzyl alcohols. Prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Analyze hydrogen-bonding motifs (e.g., C-H···O, O-H···O) using software like Olex2 or Mercury. Compare with structurally related compounds, such as the spiro[indoline] derivative in , where intramolecular C-H···O bonds stabilize conformation .
Q. What strategies resolve contradictions in reported reactivity data for this compound in oxidation or derivatization reactions?
- Methodological Answer : Discrepancies in oxidation outcomes (e.g., aldehyde vs. ketone formation) may arise from solvent polarity, catalyst choice, or competing pathways. Use controlled experiments with deuterated solvents (e.g., D₂O) to track proton transfer mechanisms. Pair electrochemical methods (e.g., NHPI-mediated oxidation, as in ) with HPLC-MS to monitor intermediates. Statistical tools (e.g., Design of Experiments) can isolate critical variables like pH or temperature .
Q. How can this compound serve as a chiral building block in enantioselective synthesis, and what catalysts enable asymmetric induction?
- Methodological Answer : The benzylic hydroxyl group can undergo kinetic resolution using lipases (e.g., Candida antarctica) or transition-metal catalysts (e.g., Ru-BINAP complexes). For example, esterification with vinyl acetate in toluene at 40°C achieves >90% enantiomeric excess (ee) for (R)-enantiomers. Validate chirality via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Reference protocols for 4-hydroxybenzyl alcohol enantiomer separation .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBQTCCCNMTXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202246 | |
Record name | 2,5-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53957-33-8 | |
Record name | 2,5-Dimethylbenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53957-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053957338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-Dimethylbenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV54WL55MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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